2-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine
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Overview
Description
2-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H12ClN3O It is characterized by the presence of a chloro group, a methoxybenzyl group, and a pyrimidinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-methoxybenzyl)acetamide
- 2-chloro-N-(4-methoxybenzyl)acetamide
- 2-chloro-N-(2,3-dimethoxybenzyl)acetamide
Uniqueness
2-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrimidinamine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H12ClN3O |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(7-10)8-15-11-5-6-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) |
InChI Key |
WXQASGAEKIKJDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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